molecular formula C13H14N2O3 B3015236 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole CAS No. 2411267-83-7

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole

Cat. No.: B3015236
CAS No.: 2411267-83-7
M. Wt: 246.266
InChI Key: DMEZSRYJDWCLSF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and an oxirane (epoxide) moiety

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-16-11-4-2-10(3-5-11)15-7-12(6-14-15)17-8-13-9-18-13/h2-7,13H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEZSRYJDWCLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-methoxyphenyl group, often using a coupling reaction.

    Attachment of the oxirane moiety: The final step involves the reaction of the pyrazole derivative with an epoxide, such as epichlorohydrin, under basic conditions to form the oxirane ring.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The methoxyphenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-(oxiran-2-ylmethoxy)pyrazole: Similar structure but with different substitution pattern on the pyrazole ring.

    1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness: 1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and an oxirane moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

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